2-Ethylisonicotinonitrile

Beschreibung

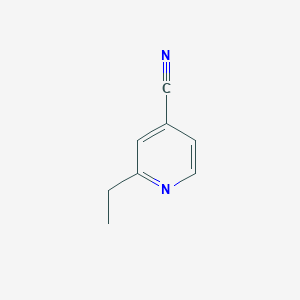

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-8-5-7(6-9)3-4-10-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERAOGVQORFBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165218 | |

| Record name | 2-Ethylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1531-18-6 | |

| Record name | 2-Ethyl-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1531-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylisonicotinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001531186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLISONICOTINONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBA424N182 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Development for 2 Ethylisonicotinonitrile

Elucidation of Classical and Established Synthetic Pathways

Traditional methods for synthesizing 2-Ethylisonicotinonitrile are often characterized by multi-step sequences starting from readily available pyridine (B92270) derivatives. These pathways, while foundational, present challenges in terms of efficiency and industrial scalability.

Dehydration Mechanisms in this compound Formation

A key step in several classical syntheses of this compound is the dehydration of an amide precursor, specifically 2-ethylisonicotinamide (B143562). core.ac.uk This transformation involves the removal of a water molecule from the primary amide group to form the nitrile (cyano) group. A common and potent dehydrating agent employed for this purpose is phosphorus pentoxide (P₂O₅). core.ac.ukup.ac.zaup.ac.za The reaction mechanism relies on the strong affinity of P₂O₅ for water. This process is a crucial final step in converting the amide, which may be synthesized through a series of preceding reactions, into the desired nitrile. core.ac.uk

Transformation Routes from Precursor Pyridine Derivatives (e.g., 2-Ethylpyridine)

One of the well-documented classical routes commences with 2-ethylpyridine (B127773). core.ac.uk This multi-step synthesis is a clear illustration of traditional synthetic strategies. The process unfolds as follows:

N-Oxidation: 2-Ethylpyridine is first oxidized, typically with peracetic acid, to form 2-ethylpyridine-N-oxide. core.ac.uk

Nitration: The N-oxide is then nitrated to introduce a nitro group at the 4-position, yielding 2-ethyl-4-nitropyridine-N-oxide. core.ac.uk

Reduction & Diazotization: The nitro group is subsequently reduced to an amine, which is then converted via diazotization and bromination to afford 4-bromo-2-ethylpyridine. core.ac.uk

Cyanation: The final step involves heating the bromo-derivative with copper cyanide, which displaces the bromine atom and introduces the cyano group to produce this compound (also known as 4-cyano-2-ethylpyridine). core.ac.uk

This pathway highlights a common strategy in pyridine chemistry where an N-oxide is used to activate the ring for electrophilic substitution.

Analysis of Step-Economy and Efficiency in Traditional Syntheses

| Traditional Synthesis from 2-Ethylpyridine | |

| Starting Material | 2-Ethylpyridine core.ac.uk |

| Key Intermediates | 2-Ethylpyridine-N-oxide core.ac.uk |

| 2-Ethyl-4-nitropyridine-N-oxide core.ac.uk | |

| 4-Bromo-2-ethylpyridine core.ac.uk | |

| Final Step Reagent | Copper Cyanide core.ac.uk |

| Product | This compound core.ac.uk |

| Critique | Poor step-economy, not ideal for industrial synthesis due to the large number of steps. core.ac.uk |

Innovation in Modern Synthetic Strategies for this compound

In response to the limitations of classical methods, significant research has focused on developing more streamlined and efficient syntheses of this compound. These modern approaches prioritize high yields, operational simplicity, and the incorporation of catalytic methods.

Development of High-Yielding and Efficient Preparative Methods

Modern synthetic chemistry has seen the development of preparative methods that can generate this compound in high yields. For instance, specific reaction conditions have been reported to produce the target molecule with a 76% yield after purification. rsc.org Furthermore, research into the synthesis of related isonicotinonitriles has highlighted pathways that offer the advantage of achieving "approximately total conversion" to the final nitrile intermediate, making them highly efficient and suitable for producing the desired products without significant loss. amazonaws.com These methods often involve fewer steps and more selective reactions compared to their classical counterparts, representing a significant advance in the practical synthesis of this compound.

| Modern Synthetic Approaches | |

| Reported Yield | 76% in a specific photocatalytic benzylation reaction involving this compound as a reactant. rsc.org |

| Efficiency Goal | Methods achieving near-total conversion have been developed for related isonicotinonitriles. amazonaws.com |

Integration of Sustainable Chemistry Principles in Process Design

The integration of sustainable chemistry, or green chemistry, principles into the process design for the synthesis of this compound is crucial for minimizing environmental impact and enhancing economic viability. edc-com.decambridgescholars.com The core objective is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This involves a holistic approach that considers the entire life cycle of the product, from the choice of raw materials to the final product's fate after use. edc-com.de

In the context of this compound synthesis, which can start from materials like 2-ethylpyridine, process optimization would focus on energy-efficient steps. core.ac.uk This could involve exploring alternative energy sources or designing processes that operate at lower temperatures and pressures. cambridgescholars.com The use of catalytic methods is another cornerstone of green chemistry. For example, the development of reusable solid catalysts, such as hydrotalcite, to replace liquid bases in related syntheses demonstrates a move towards more sustainable practices. up.ac.za Such catalysts can be easily separated from the reaction mixture and reused, reducing waste and improving process efficiency. up.ac.za

The choice of solvents is another critical aspect, as they often constitute a significant portion of the mass in a chemical process and contribute heavily to waste. researchgate.net The ideal green solvent is non-toxic, biodegradable, and derived from renewable resources. researchgate.net Research into replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents such as ethyl lactate (B86563) is an active area of sustainable chemistry. researchgate.net In the synthesis of this compound, a thorough evaluation of solvent choice in steps like oxidation and dehydration is essential for green process design.

The following table outlines key green chemistry principles and their potential application in the synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize by-products. |

| Atom Economy | Designing synthetic routes that incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents, such as certain oxidizing agents or dehydrating agents like phosphorus pentoxide, with safer alternatives. up.ac.za |

| Safer Solvents and Auxiliaries | Substituting hazardous organic solvents with water, ionic liquids, or bio-solvents. researchgate.net |

| Design for Energy Efficiency | Utilizing catalytic processes that proceed at ambient temperature and pressure. cambridgescholars.com |

| Use of Renewable Feedstocks | Investigating bio-based routes to obtain the pyridine scaffold or the ethyl group. cambridgescholars.com |

| Catalysis | Employing heterogeneous or homogeneous catalysts to improve reaction rates and selectivity, and allow for easier separation and recycling. up.ac.za |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions, improving yields, and controlling selectivity. Mechanistic studies provide insights into the transient intermediates, transition states, and the sequence of elementary steps that constitute a chemical transformation.

One area of mechanistic investigation relevant to functionalizing the pyridine ring, as in the case of this compound derivatives, is the Minisci-type reaction. rsc.org This reaction involves the generation of a nucleophilic radical that attacks the protonated pyridine ring. The plausible mechanism for such a reaction would involve the formation of a radical species which then adds to the electron-deficient pyridine ring, followed by an oxidation step to restore aromaticity. rsc.org Detailed studies of these mechanisms can help in selecting the appropriate radical precursors and reaction conditions to achieve the desired substitution pattern.

Another important aspect of mechanistic investigation is the study of reaction kinetics and the identification of rate-determining steps. For instance, in a multi-step synthesis starting from 2-ethylpyridine, the oxidation to the N-oxide and the subsequent dehydration to the nitrile are key transformations. core.ac.uk Elucidating the mechanisms of these steps can reveal bottlenecks in the process and suggest modifications to accelerate the reaction or improve efficiency. For example, understanding the mechanism of dehydration can lead to the development of milder and more efficient dehydrating agents. up.ac.za

Modern analytical techniques, such as high-resolution mass spectrometry, can be employed to explore the fragmentation pathways of this compound and its intermediates. core.ac.uk This information can be valuable for identifying by-products and understanding degradation pathways, which is crucial for process control and optimization. Furthermore, computational modeling and ligand-fit studies can provide theoretical insights into reaction mechanisms and potential interactions with catalysts or reagents. core.ac.uk

A summary of key transformations and the focus of their mechanistic investigations is presented below:

| Synthetic Transformation | Focus of Mechanistic Investigation |

| Nitrile Formation from Amide | Understanding the mechanism of dehydration, including the role of the dehydrating agent (e.g., phosphorus pentoxide), to develop milder and more efficient alternatives. up.ac.za |

| Functionalization of the Pyridine Ring | Investigating the mechanism of reactions like the Minisci-type reaction to control regioselectivity and improve yields of substituted pyridines. rsc.org |

| Oxidation of Pyridine to N-oxide | Studying the kinetics and mechanism of oxidation to optimize the use of oxidizing agents like peracetic acid and minimize side reactions. core.ac.uk |

By thoroughly investigating the mechanisms of these key synthetic steps, chemists can develop more robust, efficient, and sustainable processes for the production of this compound.

Reactivity, Derivatization, and Reaction Mechanisms of 2 Ethylisonicotinonitrile

Chemical Transformations Involving the Nitrile Moiety

The cyano group is a versatile functional handle, susceptible to a range of transformations that allow for the synthesis of diverse derivatives.

The conversion of the nitrile group in 2-Ethylisonicotinonitrile to amides and carboxylic acids is a fundamental transformation. While direct hydrolysis to the corresponding 2-ethylisonicotinic acid is a standard reaction for nitriles, often requiring acidic or basic conditions, the amidation and subsequent transformations are particularly noteworthy. chemistrysteps.com

A key industrial application involves the conversion to thioamides. For instance, this compound is a direct precursor to the antitubercular drug Ethionamide (B1671405). This synthesis involves the reaction of this compound with hydrogen sulfide (B99878), typically in the presence of a base like triethanolamine (B1662121), to produce 2-ethyl-4-pyridinecarbothioamide (Ethionamide). inchem.orgwho.int This transformation proceeds via nucleophilic addition of the hydrosulfide (B80085) ion to the carbon of the nitrile group.

Similarly, the synthesis of the corresponding amide, 2-ethylisonicotinamide (B143562), can be achieved. In some synthetic routes to Ethionamide, 2-ethylisonicotinamide is formed first and subsequently dehydrated to yield this compound, indicating the reversibility of the amidation process under certain conditions. who.intcore.ac.uk

Table 1: Synthesis of Amide and Thioamide Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| This compound | H₂S, Triethanolamine | Ethionamide | inchem.orgwho.int |

This table illustrates key transformations of the nitrile group into amide and thioamide functionalities.

The electrophilic carbon atom of the cyano group is susceptible to attack by various nucleophiles. chemistrysteps.com As mentioned, the addition of hydrogen sulfide is a critical step in the synthesis of ethionamide. inchem.org

Beyond this, nitriles can generally react with organometallic reagents, such as Grignard or organolithium reagents. This reaction typically involves the nucleophilic addition of the organometallic's carbanion to the nitrile carbon, forming an imine anion intermediate. Subsequent hydrolysis then yields a ketone. chemistrysteps.com While specific examples detailing the reaction of Grignard reagents with this compound are not extensively documented in the provided results, this general reactivity pattern for nitriles is a fundamental concept in organic synthesis.

Functionalization and Derivatization of the Pyridine (B92270) Ring System

The pyridine ring of this compound presents a different set of challenges and opportunities for functionalization compared to the nitrile group. The reactivity of the ring is heavily influenced by the electron-withdrawing nature of the nitrogen heteroatom and the cyano group.

Electrophilic aromatic substitution (EAS) on pyridine rings is generally difficult. The ring nitrogen is basic and protonates under acidic conditions typical for EAS, further deactivating the ring. The nitrogen atom also exerts a strong electron-withdrawing inductive effect, reducing the ring's nucleophilicity. gcwgandhinagar.com When substitution does occur, it is typically directed to the 3- and 5-positions (meta to the nitrogen). pearson.com

In contrast to EAS, nucleophilic aromatic substitution (SNAr) is a more viable pathway for functionalizing the pyridine ring, particularly when strong electron-withdrawing groups are present. wikipedia.orgmasterorganicchemistry.com The 4-cyano group on this compound strongly activates the ring for nucleophilic attack, especially at the positions ortho and para to the activating group (the 2-, 3-, 5-, and 6-positions relative to the cyano group).

A powerful modern strategy for the late-stage functionalization of substituted pyridines involves a tandem C-H fluorination and SNAr sequence. acs.orgnih.gov In this approach, a C-H bond adjacent to the ring nitrogen (the 2- or 6-position) can be selectively fluorinated. The resulting fluoride (B91410) is an excellent leaving group for subsequent SNAr reactions. This allows for the introduction of a wide array of nucleophiles (containing N, O, S, or C) under mild conditions. acs.org For a substrate like this compound, this methodology could potentially be applied to the 6-position, installing a fluorine atom that can then be displaced by various nucleophiles to create a diverse library of 2,6-disubstituted isonicotinonitrile derivatives.

Table 2: Regioselectivity in Aromatic Substitution on the Pyridine Ring

| Reaction Type | Directing Effects of Ring Nitrogen | Influence of Substituents | Predicted Reactive Positions | Reference(s) |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Deactivating, meta-directing | -C₂H₅ (ortho, para-directing, activating), -CN (meta-directing, deactivating) | 3- or 5-position (likely requires harsh conditions) | gcwgandhinagar.compearson.com |

This table summarizes the expected regiochemical outcomes for substitution reactions on the pyridine ring of this compound.

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org To utilize this compound in such reactions, it typically first needs to be converted into a derivative bearing a suitable leaving group, most commonly a halide (e.g., Br, Cl) or a triflate.

For example, a halogenated derivative of this compound could serve as the electrophilic partner in various cross-coupling reactions. In a Suzuki reaction, it could be coupled with an organoboron compound. In a Heck reaction, it would react with an alkene. In a Sonogashira reaction, it would couple with a terminal alkyne. researchgate.net These reactions are generally catalyzed by palladium complexes, although nickel-based catalysts have also gained prominence for their unique reactivity. rsc.orgchemrxiv.org This approach allows for the introduction of a wide range of alkyl, alkenyl, aryl, and alkynyl groups onto the pyridine core, providing a powerful method for structural diversification.

Reactivity of the Ethyl Side Chain

The ethyl group at the 2-position of the pyridine ring exhibits reactivity characteristic of a benzylic-like carbon. The proximity to the electron-withdrawing pyridine ring increases the acidity of the protons on the methylene (B1212753) carbon (the α-carbon), making it susceptible to deprotonation and subsequent functionalization.

Alkylation and Halogenation Studies

While specific, dedicated studies on the direct alkylation and halogenation of the ethyl side chain of this compound are not extensively detailed in publicly available literature, the chemical principles governing such transformations are well-established. The α-protons of the ethyl group are activated by the pyridine ring, analogous to benzylic protons. This activation facilitates deprotonation by a strong base to form a resonance-stabilized carbanion.

This nucleophilic carbanion can then react with various electrophiles. For instance, treatment with an alkyl halide (R-X) would lead to the formation of a new carbon-carbon bond, effectively elongating the side chain. This process is a standard method for the alkylation of activated C-H bonds. Similarly, reaction with a halogenating agent, such as N-bromosuccinimide (NBS), which is commonly used for allylic and benzylic bromination, would likely introduce a halogen at the α-position of the ethyl group. Such reactions typically proceed via a free-radical mechanism.

Oxidation and Reduction Pathways

The ethyl side chain is susceptible to oxidation, a common reaction for alkyl groups attached to aromatic or heteroaromatic rings, provided there is at least one benzylic-like hydrogen. youtube.com Strong oxidizing agents can convert the ethyl group into a carboxylic acid functional group.

The oxidation of the ethyl group on this compound leads to the formation of 2-carboxyisonicotinonitrile, though the more common product described in the literature is 2-ethylisonicotinic acid, which results from the hydrolysis of the nitrile group either before or after the oxidation of the ethyl group. up.ac.zainchem.org The oxidation of the side chain without affecting the nitrile requires carefully controlled conditions.

Table 1: Representative Oxidation Reactions of Alkylpyridines

| Oxidizing Agent | Substrate Type | Product | Typical Conditions |

|---|---|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Alkylpyridine | Pyridinecarboxylic acid | Basic, heat, followed by acidic workup |

| Chromic acid (H₂CrO₄) | Alkylpyridine | Pyridinecarboxylic acid | Sulfuric acid |

| Selenium dioxide (SeO₂) | Alkylpyridine | Pyridyl ketone or aldehyde | Controlled conditions |

This table presents general transformations applicable to the ethyl side chain of this compound based on established reactivity of alkylpyridines. youtube.comucr.edu

Conversely, information regarding the reduction of the ethyl side chain is scarce. Reduction reactions involving this molecule typically target the more reactive nitrile group or the pyridine ring itself, leaving the saturated alkyl side chain intact.

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Side-Chain Oxidation: The oxidation of the ethyl side chain with a strong oxidant like potassium permanganate (KMnO₄) is believed to proceed through a free-radical mechanism. The reaction initiates with the abstraction of a hydrogen atom from the α-carbon (the benzylic-like position), which is the weakest C-H bond. The resulting radical is stabilized by resonance with the pyridine ring. This radical undergoes a series of oxidation steps, ultimately leading to the formation of a carboxylate group upon workup. youtube.com

Side-Chain Deprotonation/Alkylation: The mechanism for a potential alkylation begins with the deprotonation of the α-carbon by a strong base, such as lithium diisopropylamide (LDA) or an organolithium reagent. This step forms a nucleophilic carbanion. The subsequent step is a bimolecular nucleophilic substitution (Sₙ2) reaction, where the carbanion attacks an alkyl halide electrophile, displacing the halide and forming a new C-C bond. youtube.com The concerted nature of the Sₙ2 mechanism is crucial for the efficiency of this transformation. youtube.commasterorganicchemistry.com

Exploration of Novel Reaction Pathways and Selectivity

Modern synthetic chemistry seeks to develop highly selective and efficient reactions. Research into novel pathways for the functionalization of this compound, such as photocatalysis, has opened new avenues for its derivatization.

Photocatalytic Transformations

Photoredox catalysis, which uses light energy to drive chemical reactions, has been successfully applied to this compound. rsc.orgmdpi.com In one study, this compound was used as a substrate in a photocatalytic reaction for the chemodivergent benzylation of 4-cyanopyridines. rsc.org These reactions are often initiated by a single-electron transfer (SET) process from the excited state of a photocatalyst to the substrate, generating radical ions that can engage in further reactions. mdpi.com

Research has demonstrated the use of this compound in photocatalytic alkylation reactions. tdx.cat Such transformations highlight the ability to form C-C bonds under mild conditions, driven by visible light, offering a sustainable alternative to traditional methods. nih.govrsc.org

Table 2: Example of a Photocatalytic Reaction

| Reaction Type | Substrates | Catalyst System | Product Type | Yield | Source |

|---|---|---|---|---|---|

| Benzylation | This compound, Benzylating Agent | Photoredox Catalyst, Light (Visible Spectrum) | Benzylated 4-cyanopyridine (B195900) derivative | 76% | rsc.org |

Chemo- and Regioselective Reactions

This compound possesses multiple reactive sites: the nitrogen of the pyridine ring, the nitrile group, and the C-H bonds of the ethyl side chain and the aromatic ring. This complexity makes chemo- and regioselectivity key challenges in its chemical transformation. youtube.comslideshare.netmasterorganicchemistry.com

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, a reaction that selectively reduces the nitrile group to an amine while leaving the pyridine ring untouched would be chemoselective. The photocatalytic benzylation mentioned previously is an example where the reaction is directed at a specific part of the molecule, demonstrating high selectivity. rsc.org

Regioselectivity is the preference for reaction at one position over another. nih.gov For this compound, this could mean selectively functionalizing the ethyl side chain versus the pyridine ring itself. The acidity of the α-protons on the ethyl group makes this position a prime target for deprotonation and subsequent reaction, representing a regioselective functionalization. Studies on related pyridyl systems show that directed lithiation can occur at specific ring carbons (e.g., C4' or C6'), underscoring the importance of reagents and conditions in controlling the site of reaction. rsc.orgnih.gov The development of reactions that can precisely target one of these positions on this compound is an area of active research.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Ethylisonicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.gov

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 2-Ethylisonicotinonitrile. libretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. tdx.catcore.ac.uk

One-dimensional NMR spectra provide fundamental structural information. For this compound, ¹H and ¹³C NMR are standard, while ¹⁵N NMR can offer further insight into the electronic environment of the nitrogen atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethyl group. savemyexams.com The chemical shifts are influenced by the electron-withdrawing nitrile group and the nitrogen heteroatom. The pyridine ring protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), while the ethyl group protons would be in the upfield aliphatic region. The methylene (B1212753) (-CH₂-) protons would appear as a quartet due to coupling with the methyl (-CH₃) protons, which in turn would appear as a triplet. savemyexams.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. studymind.co.uklibretexts.org Due to the molecule's asymmetry, all eight carbon atoms of this compound are expected to be chemically non-equivalent, resulting in eight distinct signals. youtube.com The carbon of the nitrile group (-C≡N) typically appears around 115-125 ppm. The sp² hybridized carbons of the pyridine ring would resonate in the downfield region (δ 120-160 ppm), while the sp³ hybridized carbons of the ethyl group would be found in the upfield region (δ 10-30 ppm). libretexts.orglibretexts.org Quaternary carbons, such as the one bearing the nitrile group and the one with the ethyl substituent, generally show weaker signals. youtube.com

¹⁵N NMR Spectroscopy: ¹⁵N NMR is less common but can be a powerful tool for probing the electronic structure of nitrogen-containing compounds. The two nitrogen atoms in this compound—one in the pyridine ring and one in the nitrile group—would have distinct chemical shifts, reflecting their different hybridization (sp² vs. sp) and chemical environments. Predicting these shifts can be complex, but computational methods can provide accurate estimates. schrodinger.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.3 | ~14 | Triplet (t) |

| Ethyl -CH₂- | ~2.8 | ~25 | Quartet (q) |

| Pyridine C2 | - | ~163 | Singlet (s) |

| Pyridine C3-H | ~8.6 | ~124 | Doublet (d) |

| Pyridine C4 | - | ~120 | Singlet (s) |

| Pyridine C5-H | ~7.5 | ~127 | Doublet of doublets (dd) |

| Pyridine C6-H | ~8.7 | ~150 | Singlet (s) |

| Nitrile -CN | - | ~118 | Singlet (s) |

Note: These are estimated values based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions. savemyexams.comlibretexts.orgsigmaaldrich.com

Two-dimensional (2D) NMR experiments provide correlational information between nuclei, which is crucial for unambiguously assigning the signals from 1D spectra and elucidating the complete molecular structure. wikipedia.orgharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. whiterose.ac.uk For this compound, a COSY spectrum would show cross-peaks between the methylene and methyl protons of the ethyl group, and between adjacent protons on the pyridine ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to. wikipedia.org An HSQC spectrum is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to the already-assigned proton signals. Each CH, CH₂, and CH₃ group will produce a cross-peak. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. harvard.edu While less critical for a relatively rigid molecule like this compound, NOESY can help confirm assignments and provide information about the preferred conformation of the ethyl group relative to the pyridine ring.

The prediction of NMR chemical shifts using computational methods, such as Density Functional Theory (DFT) and machine learning algorithms, has become a powerful tool for structural verification. mdpi.comgithub.io These methods calculate the magnetic shielding around each nucleus in a computed low-energy conformation of the molecule. schrodinger.com

The typical workflow involves:

Generating a 3D model of this compound.

Performing a conformational search to find the lowest energy structure.

Calculating NMR shielding constants at a suitable level of theory (e.g., DFT with an appropriate functional and basis set). github.io

Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound like Tetramethylsilane (B1202638) (TMS).

These predicted spectra can then be compared with experimental data. mdpi.com A strong correlation between the predicted and measured shifts provides high confidence in the structural assignment. github.ionih.gov Discrepancies can point to incorrect assignments or unexpected structural or electronic features.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysisnih.gov

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental formula of a compound and can reveal structural details through the analysis of fragmentation patterns. neurips.cc

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of the molecular ion, which in turn enables the calculation of its unique elemental formula. mdpi.com For this compound (C₈H₈N₂), the exact mass of the neutral molecule is 132.06875 Da. nih.gov HRMS is used to confirm this composition, distinguishing it from other isomers or compounds with the same nominal mass. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often used in HRMS to generate the protonated molecule, [M+H]⁺, with minimal fragmentation. nih.govspectroscopyonline.com

Table 2: HRMS Data for this compound

| Ion Adduct | Chemical Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₈H₉N₂]⁺ | 133.07602 |

| [M+Na]⁺ | [C₈H₈N₂Na]⁺ | 155.05796 |

| [M+K]⁺ | [C₈H₈N₂K]⁺ | 171.03190 |

Source: Predicted data from PubChem. nih.govuni.lu

Analysis of the fragments produced when a molecule breaks apart in the mass spectrometer provides a fingerprint that can be used for identification and structural elucidation.

Electron Ionization (EI-MS): EI is a "hard" ionization technique that imparts significant energy to the molecule, causing extensive and reproducible fragmentation. acdlabs.com The resulting mass spectrum is a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include: arizona.edulibretexts.orgmiamioh.edu

Loss of a methyl radical (•CH₃): Cleavage of the C-C bond in the ethyl group to form a stable benzylic-type cation, resulting in a peak at [M-15]⁺.

Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the ethyl group and the pyridine ring, leading to a peak at [M-29]⁺.

Loss of hydrogen cyanide (HCN): A common fragmentation pathway for pyridine rings, leading to a peak at [M-27]⁺.

Soft Ionization Techniques (e.g., ESI, CI): Soft ionization methods like Electrospray Ionization (ESI) and Chemical Ionization (CI) are less energetic and typically produce the protonated molecular ion [M+H]⁺ as the most abundant peak (the base peak), with minimal fragmentation. acdlabs.comrudn.ruresearchgate.net This is useful for confirming the molecular weight. mdpi.com To induce fragmentation with these techniques, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the [M+H]⁺ ion is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide similar structural information to EI-MS but can be generated under more controlled conditions. nih.govnih.gov

Vibrational and Electronic Spectroscopy

Advanced spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives. Vibrational and electronic spectroscopy, in particular, provide critical insights into the molecule's functional groups and electronic properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features: the nitrile group, the aromatic pyridine ring, and the aliphatic ethyl group.

The most prominent feature in the IR spectrum of this compound is the sharp and intense absorption band corresponding to the C≡N (nitrile) stretching vibration. This peak typically appears in the range of 2240-2220 cm⁻¹. The presence of this band is a definitive indicator of the nitrile functional group.

Vibrations associated with the pyridine ring give rise to several bands. The C=C and C=N stretching vibrations within the aromatic ring are observed in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹.

The ethyl substituent (–CH₂CH₃) also produces characteristic absorption peaks. The aliphatic C-H stretching vibrations of the methyl and methylene groups are found in the 2980-2850 cm⁻¹ region. Additionally, C-H bending vibrations for the ethyl group appear in the 1470-1370 cm⁻¹ range.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretching | 2240 - 2220 | Strong, Sharp |

| Aromatic Ring | C=C and C=N Stretching | 1600 - 1450 | Medium to Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |

| Ethyl (-CH₂CH₃) | C-H Stretching | 2980 - 2850 | Medium |

| Ethyl (-CH₂CH₃) | C-H Bending | 1470 - 1370 | Medium |

This detailed vibrational data is crucial for confirming the identity and structural integrity of synthesized this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the pyridine ring and the nitrile group—give rise to characteristic absorption bands in the UV region. The spectrum is a result of electrons being promoted from a lower energy ground state to a higher energy excited state.

The primary electronic transitions observed for aromatic and conjugated systems like this compound are π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands, usually below 300 nm for pyridine-based compounds.

n → π Transitions:* These involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring) to a π* antibonding orbital. These transitions are generally of lower energy and have a much lower intensity compared to π → π* transitions.

In a polar solvent, a bathochromic (red) shift can be observed for π → π* transitions, while a hypsochromic (blue) shift is often seen for n → π* transitions. The UV-Vis spectrum is sensitive to substitution on the pyridine ring, and the ethyl and nitrile groups influence the precise wavelength and intensity of the absorption maxima (λmax). For instance, studies on similar heterocyclic compounds show that electronic spectra can reveal bathochromic shifts upon substitution or complexation. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound in Ethanol

| Transition Type | Typical λmax (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | ~225 | High | Pyridine Ring |

| π → π | ~270 | Medium | Pyridine Ring |

| n → π* | ~310 | Low | Pyridine N-atom |

This technique is valuable for quantitative analysis and for studying the effects of derivatization on the electronic structure of the molecule.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound and its derivatives. These techniques exploit differences in the physicochemical properties of the components in a mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. A certificate of analysis for this compound reported a purity of greater than 95% as determined by HPLC. lgcstandards.com The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound.

Method development involves the systematic optimization of several parameters:

Stationary Phase (Column): A reverse-phase column, such as a C18 or C8, is typically the first choice for a moderately polar compound like this compound. The nonpolar stationary phase separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of a polar solvent (e.g., water or a buffer) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The composition of the mobile phase is adjusted to achieve optimal retention time and peak resolution. Gradient elution, where the solvent composition is changed over time, is often employed to separate compounds with a wide range of polarities.

Detection: A UV detector is commonly used, set at a wavelength where the analyte exhibits strong absorbance (e.g., at one of its λmax values, such as 270 nm) to ensure high sensitivity.

Flow Rate and Temperature: These are adjusted to optimize peak shape and analysis time.

Table 3: Example HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

This method would allow for the separation of this compound from starting materials, by-products, and degradation products, providing a quantitative measure of its purity.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable compounds. While this compound itself can be analyzed by GC, the technique is particularly useful for analyzing its more volatile precursors or derivatives. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. PubChem lists GC-MS data as part of the spectral information for this compound. nih.gov

The key parameters in GC method development include:

Column: A capillary column with a suitable stationary phase (e.g., a nonpolar polydimethylsiloxane (B3030410) or a mid-polarity phenyl-substituted phase) is chosen based on the polarity of the analytes.

Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase.

Temperature Program: The oven temperature is programmed to increase during the analysis, allowing for the separation of compounds with different boiling points.

Injector and Detector: A split/splitless injector is typically used, and a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. A Mass Spectrometer (MS) provides structural information.

GC is also valuable for determining the presence of residual solvents from the synthesis process. amazonaws.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. umass.edu It allows the chemist to qualitatively observe the consumption of starting materials and the formation of products over time. libretexts.org

To monitor a reaction producing this compound, a TLC plate (typically silica (B1680970) gel) is spotted with samples of the starting material, the reaction mixture, and a "co-spot" containing both. rochester.edu

Spotting: Three lanes are marked on the TLC plate. The first lane is spotted with the limiting reactant. The second (co-spot) lane is spotted with both the reactant and the reaction mixture. The third lane is spotted with the reaction mixture. libretexts.org

Development: The plate is placed in a chamber containing an appropriate solvent system (eluent). The choice of eluent is crucial; it should provide a good separation between the reactant and the product, ideally with Rf (retention factor) values between 0.2 and 0.8.

Visualization: After development, the plate is dried and visualized. Since this compound is UV-active due to its aromatic ring, the spots can be seen under a UV lamp (typically at 254 nm). umass.edu The spots can be circled with a pencil to mark their positions.

The reaction is considered complete when the spot corresponding to the limiting reactant disappears from the reaction mixture lane. The appearance of a new spot for the product confirms the success of the reaction. The co-spot helps to definitively distinguish the reactant from the product, especially if their Rf values are similar. rochester.edu

Computational Chemistry and Molecular Modeling of 2 Ethylisonicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com By calculating the electron density, DFT can determine various chemical concepts and reactivity descriptors. For 2-ethylisonicotinonitrile, DFT studies focus on the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the FMO energies to quantify the molecule's reactivity. researchgate.netnih.gov

While specific DFT calculations for this compound are not extensively detailed in the available literature, a typical output for such an analysis would resemble the data in Table 1. These parameters help in predicting how the molecule will interact with other chemical species. For instance, the stability of this compound is a key factor in its role as a chemical intermediate, such as in the synthesis of the anti-tuberculosis drug ethionamide (B1671405). researchgate.net

Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated via DFT (Note: The following values are for illustrative purposes to demonstrate typical DFT analysis outputs and are not derived from a specific published study on this molecule.)

| Parameter | Formula | Illustrative Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -8.50 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | -1.25 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.25 | Indicates high chemical stability and low reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.875 | Measures the power of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.625 | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | χ² / (2η) | 3.28 | Index of the molecule's energy lowering upon accepting electrons. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions. researchgate.net

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential. researchgate.net

For this compound, an MEP analysis would highlight specific regions of interest. The nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the nitrile group are expected to be the most electron-rich areas (colored red or yellow), making them the primary sites for electrophilic interactions and hydrogen bonding. researchgate.net The hydrogen atoms of the ethyl group and the pyridine ring would show positive potential (colored blue), indicating their susceptibility to nucleophilic attack. Understanding these reactive sites is crucial for predicting how the molecule will interact with biological targets or other reactants. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation of the ethyl group attached to the pyridine ring.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound would reveal its dynamic behavior, including the rotational freedom of the ethyl group and any potential flexibility in the pyridine ring system. Such simulations can identify the most stable, low-energy conformations of the molecule, which are crucial for understanding its interactions with other molecules, particularly in a biological context. rsc.org The results of these simulations can provide a map of the conformational energy landscape, highlighting the preferred shapes the molecule adopts in solution. nih.gov

In Silico Studies of Molecular Interactions and Ligand Design

In silico methods are critical in modern drug discovery for identifying and optimizing potential drug candidates by simulating their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in understanding the binding mode of a molecule and can be used to screen virtual libraries of compounds for potential biological activity. nih.gov

Given that this compound is a direct precursor to the antitubercular drug ethionamide, docking simulations could be employed to investigate its interaction with potential targets in Mycobacterium tuberculosis. amazonaws.com For example, ethionamide is known to be a pro-drug activated by the monooxygenase EthA, which then targets the InhA enzyme. Docking studies could explore whether this compound itself has any affinity for these or other related bacterial enzymes. The simulation would place the molecule into the active site of the protein and calculate a scoring function to estimate the strength of the interaction, revealing key binding features such as hydrogen bonds and hydrophobic contacts. nih.gov

Predicting the binding affinity between a ligand and its target is a primary goal of computational drug design. arxiv.orgbiorxiv.org A strong binding affinity is often a prerequisite for a molecule to exert a biological effect. Various computational methods, ranging from fast scoring functions used in docking to more rigorous but computationally expensive methods like Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) solvation, can be used to estimate this affinity. nih.govdtu.dk

For this compound, these methods could be used to quantify its potential to inhibit specific biological targets. The analysis would predict the binding free energy, which indicates the stability of the ligand-receptor complex. A lower binding free energy suggests a stronger and more stable interaction. nih.gov These predictions can help prioritize compounds for experimental testing and guide the design of more potent analogs by modifying the this compound scaffold to enhance interactions with key amino acid residues in the target's binding site. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, MS Fragmentation)

Computational chemistry serves as a powerful tool for predicting the spectroscopic characteristics of molecules, providing valuable insights that can aid in experimental structure verification and analysis. For this compound, methods such as Density Functional Theory (DFT) and empirical models are employed to forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, as well as its Mass Spectrometry (MS) fragmentation patterns. nih.govnih.gov These theoretical predictions offer a baseline for interpreting experimental data and understanding the molecule's structural and electronic properties. core.ac.uk

Prediction of NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. Computational models can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. chemaxon.com These predictions are typically generated using software that employs a combination of empirical data, such as the HOSE (Hierarchical Organisation of Spherical Environments) code, and quantum mechanical calculations. chemaxon.com The software analyzes the topological environment of each atom within the this compound structure to estimate its chemical shift relative to a standard, typically tetramethylsilane (B1202638) (TMS). chemaxon.com

For this compound (C₈H₈N₂), the predicted ¹H and ¹³C NMR spectra reveal distinct signals corresponding to the ethyl group and the pyridine ring protons and carbons.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H (Ethyl, -CH₃) | 1.3 - 1.5 | Triplet (t) | 3H |

| H (Ethyl, -CH₂) | 2.8 - 3.0 | Quartet (q) | 2H |

| H (Aromatic, C5-H) | 7.5 - 7.7 | Doublet (d) | 1H |

| H (Aromatic, C3-H) | 7.7 - 7.9 | Singlet (s) | 1H |

| H (Aromatic, C6-H) | 8.6 - 8.8 | Doublet (d) | 1H |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| C (Ethyl, -C H₃) | 13 - 15 |

| C (Ethyl, -C H₂) | 28 - 30 |

| C (Nitrile, -C≡N) | 117 - 119 |

| C (Aromatic, C4) | 122 - 124 |

| C (Aromatic, C5) | 125 - 127 |

| C (Aromatic, C3) | 128 - 130 |

| C (Aromatic, C6) | 150 - 152 |

| C (Aromatic, C2) | 163 - 165 |

Prediction of IR Spectra

Infrared (IR) spectroscopy identifies molecular functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies. DFT calculations are commonly used to predict the vibrational modes of a molecule. nih.govrsc.org For this compound, these calculations can predict the frequencies corresponding to the stretching and bending of its various bonds.

Key predicted vibrational frequencies include a strong, sharp absorption for the nitrile (C≡N) group, characteristic stretching frequencies for the aromatic C-H bonds and the aliphatic C-H bonds of the ethyl group, and vibrations associated with the pyridine ring structure. nih.gov

Interactive Table: Predicted IR Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| 3050 - 3150 | Aromatic C-H Stretch | Medium |

| 2950 - 3000 | Aliphatic C-H Stretch (Asymmetric) | Medium |

| 2850 - 2900 | Aliphatic C-H Stretch (Symmetric) | Medium |

| 2220 - 2240 | Nitrile (C≡N) Stretch | Strong, Sharp |

| 1580 - 1610 | Aromatic C=C and C=N Ring Stretch | Strong to Medium |

| 1450 - 1550 | Aromatic C=C and C=N Ring Stretch | Strong to Medium |

| 1440 - 1470 | Aliphatic C-H Bend | Medium |

| 800 - 850 | Aromatic C-H Out-of-Plane Bend | Strong |

Prediction of MS Fragmentation

Mass Spectrometry (MS) provides information about a molecule's mass and structure by analyzing the mass-to-charge ratio (m/z) of its ion fragments. When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M+•), which is energetically unstable and breaks apart into smaller, more stable fragments. libretexts.org The molecular ion peak for this compound is predicted at an m/z of 132, corresponding to its molecular weight. nih.gov

The fragmentation pattern is governed by the relative stability of the resulting carbocations and neutral radicals. libretexts.orgmsu.edu For this compound, the most probable fragmentation pathways involve the ethyl substituent.

Loss of a Methyl Radical: Cleavage of the C-C bond in the ethyl group can lead to the loss of a methyl radical (•CH₃, mass 15). This results in a stable secondary carbocation at m/z 117.

Loss of an Ethyl Radical: A highly probable fragmentation is the cleavage of the bond connecting the ethyl group to the pyridine ring, resulting in the loss of an ethyl radical (•C₂H₅, mass 29). This would produce a pyridinium (B92312) cation at m/z 103.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| Predicted m/z | Ion Formula | Lost Fragment | Proposed Fragment Structure |

| 132 | [C₈H₈N₂]⁺• | - | Molecular Ion |

| 117 | [C₇H₅N₂]⁺ | •CH₃ | [M - 15]⁺ |

| 103 | [C₆H₃N₂]⁺ | •C₂H₅ | [M - 29]⁺ |

Applications of 2 Ethylisonicotinonitrile in Advanced Synthetic Chemistry

Strategic Building Block in Complex Molecule Synthesis

In the realm of organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. pvpcollegepatoda.org 2-Ethylisonicotinonitrile is recognized as a key heterocyclic building block, valued for its utility in constructing intricate molecular frameworks. pvpcollegepatoda.orgbeilstein-journals.org The pyridine (B92270) core, combined with the reactive potential of its ethyl and nitrile substituents, makes it an ideal starting point for multi-step synthetic pathways aimed at producing high-value chemical compounds.

Construction of Heterocyclic Architectures

The inherent structure of this compound is a pyridine, a fundamental six-membered heterocycle. beilstein-journals.org This core structure is a common feature in many biologically active compounds. Advanced synthetic strategies utilize this compound to build more elaborate heterocyclic systems. The ethyl and nitrile groups can be chemically transformed or used as anchor points to fuse other ring systems onto the pyridine core. For instance, the nitrile group can undergo cyclization reactions to form new heterocyclic rings, and the pyridine nitrogen can be involved in forming polycyclic systems. This adaptability allows chemists to design and construct a wide array of novel heterocyclic architectures, which are central to medicinal chemistry and materials science. core.ac.ukresearchgate.net Studies have demonstrated the synthesis of various derivatives, such as 2-amino-3-cyanopyridines, which are themselves important intermediates for creating fused heterocyclic systems like pyrido[2,3-d]dipyrimidines. researchgate.netresearchgate.net

Precursor for Advanced Pharmaceutical Intermediates

A significant application of this compound is its role as a direct precursor to important pharmaceutical intermediates and active pharmaceutical ingredients (APIs). amazonaws.com An intermediate is a substance that is manufactured for and consumed in or used for chemical processing in order to be transformed into another substance. The most prominent example is its use in the synthesis of Ethionamide (B1671405), a second-line antibiotic used in the treatment of tuberculosis (TB). up.ac.za

The synthesis of Ethionamide from this compound is a well-established industrial process. It involves the direct conversion of the nitrile functional group (-C≡N) into a thioamide functional group (-C(S)NH2) through a reaction with hydrogen sulfide (B99878). core.ac.ukwho.int

Table 1: Synthesis of Ethionamide

| Reactant | Reagent | Product | Application of Product |

|---|

This transformation highlights the strategic importance of this compound as a late-stage intermediate, providing an efficient route to a vital medication. amazonaws.comwho.int The reliability of this synthetic step is crucial for ensuring the availability of Ethionamide for TB treatment programs worldwide. up.ac.za

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a technique used to rapidly create a large number of different but structurally related molecules, known as a chemical library. researchgate.net This method is particularly powerful in drug discovery, where many compounds need to be screened to find potential new medicines. The core structure upon which these variations are built is known as a scaffold.

This compound is an excellent candidate for use as a scaffold in the synthesis of combinatorial libraries. Its pyridine ring provides a rigid and defined three-dimensional framework. The functional groups offer sites for diversification:

The nitrile group can be converted into a variety of other functional groups (e.g., amines, carboxylic acids, amides, thioamides).

The pyridine ring can be modified through reactions such as alkylation or by introducing other substituents.

By systematically reacting a common scaffold like this compound with a diverse set of chemical building blocks in a parallel or split-synthesis fashion, chemists can generate vast libraries of novel compounds. researchgate.net These libraries can then be screened for desirable properties, accelerating the discovery of new lead compounds for pharmaceutical development or other applications.

Role in the Development of Novel Catalytic Systems

The development of new catalysts is essential for making chemical reactions more efficient, selective, and environmentally friendly. Transition metal complexes are often at the heart of these catalytic systems, and the ligands that surround the metal atom play a critical role in controlling the catalyst's activity and selectivity. nih.gov

This compound possesses features that make it a promising candidate for use as a ligand in novel catalytic systems. nih.govwikipedia.org The nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group can both act as Lewis bases, donating their lone pairs of electrons to coordinate with a transition metal center. nih.govwikipedia.org

By incorporating this compound or its derivatives as ligands, it is possible to create new transition metal complexes with unique electronic and steric properties. wikipedia.org These tailored catalysts could be applied to a range of chemical transformations. Research in this area explores how modifying the structure of such pyridine-based ligands can fine-tune the performance of catalysts for specific reactions, such as cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. nih.gov

Medicinal Chemistry Research Utilizing 2 Ethylisonicotinonitrile

Design and Synthesis of Drug Analogues and Bioactive Compounds

The synthesis of complex and novel molecules is a cornerstone of drug discovery, enabling the creation and optimization of compounds with specific biological activities. ox.ac.uk Organic synthesis provides the essential tools to build these molecules from simpler starting materials. ox.ac.uk In this context, 2-ethylisonicotinonitrile (4-cyano-2-ethylpyridine) has been utilized as a key intermediate in the synthesis of drug candidates and other bioactive compounds. tdx.catnih.gov

The development of new pharmaceuticals is a significant driver of organic synthesis, allowing for the discovery of complex molecules with potent and selective biological actions. ox.ac.uk The chemical structure of this compound, featuring a pyridine (B92270) ring, a nitrile group, and an ethyl substituent, offers multiple points for chemical modification. This versatility allows medicinal chemists to design and synthesize a library of analogues to explore structure-activity relationships and optimize therapeutic properties. nih.govrsc.org The synthesis of such compounds is fundamental to probing biological systems and validating new drug targets. ox.ac.uk For instance, research into nicotinonitrile hybrids, a class to which this compound belongs, has led to compounds with a wide array of biological activities, including antioxidant and anti-inflammatory properties. ekb.eg

Investigation as an Intermediate for Antituberculosis Agents (e.g., Ethionamide (B1671405), Prothionamide)

One of the most significant applications of this compound in medicinal chemistry is its role as a late-stage intermediate in the synthesis of the second-line antituberculosis drugs, ethionamide and prothionamide. core.ac.ukup.ac.zaamazonaws.com These thioamide drugs are critical components in treatment regimens for multidrug-resistant tuberculosis (MDR-TB). nih.govresearchgate.net

The synthesis of ethionamide from this compound involves a thionation reaction, where the nitrile group (-C≡N) is converted into a thioamide group (-CSNH₂). up.ac.za This is commonly achieved by reacting this compound with hydrogen sulfide (B99878). inchem.orgwho.int A historical synthesis method involves the dehydration of 2-ethylisonicotinamide (B143562) to yield this compound, which is then reacted with hydrogen sulfide in the presence of triethanolamine (B1662121) to produce ethionamide. who.int More modern synthetic routes also identify this compound as the direct precursor to the final thioamide product. up.ac.zaamazonaws.com

Table 1: Antituberculosis Agents Derived from this compound

| Compound | Intermediate | Therapeutic Use | Mechanism of Action |

|---|---|---|---|

| Ethionamide | This compound | Second-line agent for multidrug-resistant tuberculosis (MDR-TB) | Prodrug activated by EthA; inhibits InhA, blocking mycolic acid synthesis. up.ac.zanih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, particularly ethionamide, SAR studies focus on understanding the molecular features required for antitubercular efficacy and for overcoming resistance.

The activity of ethionamide is intrinsically linked to its bioactivation. Modifications to the 2-ethylpyridine (B127773) core can significantly impact this process. For example, the ethyl group at the 2-position is a key feature. Ethionamide and its close analogue prothionamide (with a propyl group) are both effective, suggesting some flexibility at this position. nih.govresearchgate.net However, resistance to ethionamide can arise from mutations in the ethA gene, which encodes the enzyme responsible for activating the prodrug. nih.gov

SAR studies on related heterocyclic compounds provide a framework for understanding potential modifications. For instance, in a series of betulinic acid derivatives designed as HIV inhibitors, modifications to phenyl rings and linker groups led to significant changes in potency. nih.gov Derivatives with specific substitutions, such as 3,4-methylenedioxy or 3-OCH₃-4-OH on a phenyl ring, showed enhanced activity. nih.gov While the specific target is different, the principles of modifying peripheral groups to enhance biological activity are broadly applicable. In another example, SAR analysis of nicotinonitrile derivatives showed that the introduction of different aryl substituents could tune the antioxidant properties of the resulting compounds. eurjchem.com These examples highlight that systematic structural modifications to derivatives originating from scaffolds like this compound are a viable strategy for optimizing pharmacological profiles.

Table 2: Summary of General SAR Principles from Related Compound Classes

| Structural Modification | Observed Effect on Activity | Reference Compound Class |

|---|---|---|

| Alteration of phenyl ring substituents | Potency can be significantly increased or decreased depending on the nature and position of the substituent. nih.gov | Betulinic acid derivatives (Anti-HIV) |

| Change in linker groups (e.g., amide to ester) | Can be detrimental to biological activity. nih.gov | Betulinic acid derivatives (Anti-HIV) |

Target Identification and Validation (e.g., Glutamine Synthetase Inhibition)

The primary and well-established target of activated ethionamide is the enoyl-acyl carrier protein reductase known as InhA. up.ac.zanih.gov This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system in Mycobacterium tuberculosis, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.gov By inhibiting InhA, ethionamide disrupts cell wall formation, leading to bacterial death. This mechanism is shared with the first-line antitubercular drug isoniazid, although they are activated by different enzymes. nih.govresearchgate.net

Beyond InhA, researchers are exploring other potential targets for antitubercular drugs to combat the rise of resistance. One such novel target is glutamine synthetase (GS), an enzyme that plays a central role in nitrogen metabolism. core.ac.uk The inhibition of GS could disrupt essential metabolic pathways in M. tuberculosis, making it a promising area for therapeutic intervention. core.ac.uk Research has focused on designing and synthesizing ATP analogues with the potential to act as inhibitors of glutamine synthetase. core.ac.uk While this compound is not a direct inhibitor, its role as a precursor to ethionamide places it within the broader chemical space of antitubercular agents, and derivatives could potentially be designed to interact with novel targets like GS. The regulation of glutamine synthetase is complex and varies between organisms, but its essential role in nitrogen assimilation makes it an attractive target for enzyme inhibition. nih.govnih.gov

Exploration in Other Therapeutic Areas and Pharmacological Research

While the most prominent use of this compound is in the synthesis of antitubercular drugs, the core nicotinonitrile scaffold is a versatile platform that has been explored for a wide range of therapeutic applications. ekb.eg The pyridine ring is a common feature in many physiologically active compounds and approved drugs. ekb.eg

Derivatives of 3-cyanopyridine (B1664610) (nicotinonitrile) have been synthesized and evaluated for various biological activities, including:

Anticancer Activity : Certain 3-cyanopyridine derivatives have shown potential as anticancer agents, with some exhibiting greater potency than existing drugs like doxorubicin (B1662922) against specific cell lines. ekb.eg

Anti-inflammatory Activity : Medicinal chemists have developed nicotinonitrile conjugates that demonstrate potent anti-inflammatory effects. ekb.eg

Antioxidant Activity : The incorporation of the 3-cyanopyridine nucleus into other molecular structures has yielded compounds with significant antioxidant properties. ekb.eg

Enzyme Inhibition : Nicotinonitrile derivatives have been investigated as inhibitors for various enzymes, including acetylcholinesterase and PIM kinases. ekb.eg

Although these examples often refer to the broader class of nicotinonitriles, they underscore the potential for derivatives of this compound to be investigated for indications beyond tuberculosis. The specific 2-ethyl substitution provides a unique lipophilic character that can be leveraged in the design of new bioactive molecules for diverse pharmacological targets.

Development of Prodrug Strategies Involving this compound Derivatives

A prodrug is an inactive or less active compound that is metabolized (converted) in vivo into an active drug. nih.gov This strategy is widely used in drug development to overcome issues such as poor solubility, low permeability, or instability. researchgate.netnih.gov Ethionamide, which is synthesized from this compound, is a classic example of a prodrug. up.ac.zanih.gov

Ethionamide itself has no intrinsic activity against M. tuberculosis. researchgate.net It requires bioactivation within the mycobacterial cell. This activation is carried out by a monooxygenase enzyme encoded by the ethA gene. up.ac.zanih.gov The activated form of ethionamide then forms an adduct with NAD+ which subsequently inhibits the target enzyme, InhA. up.ac.za This reliance on enzymatic activation is a key feature of its mechanism and also a primary source of clinical resistance, as mutations in the ethA gene can prevent the conversion of the prodrug to its active form. nih.gov

The prodrug approach is a powerful tool in medicinal chemistry. nih.gov For instance, ester prodrugs are commonly designed to mask polar groups, like carboxylic acids, to enhance membrane permeability and improve oral absorption. nih.gov The success of ethionamide as a prodrug highlights a key strategic principle: designing molecules that can be selectively activated at their site of action. This can increase efficacy while potentially minimizing off-target effects. Future research on derivatives of this compound could involve designing novel prodrugs that are activated by different enzymes, thereby creating agents effective against ethionamide-resistant strains of tuberculosis.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethionamide |

| Prothionamide |

| ATP (Adenosine triphosphate) |

| Doxorubicin |

| Isoniazid |

| NAD+ (Nicotinamide adenine (B156593) dinucleotide) |

| 2-Ethylisonicotinamide |

| 2-Propyl(n)-isonicotinonitrile |

| Hydrogen sulfide |

Emerging Research Areas and Future Directions for 2 Ethylisonicotinonitrile